molecular formula C18H10N4O7 B14607457 Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- CAS No. 58907-78-1

Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-

Cat. No.: B14607457
CAS No.: 58907-78-1
M. Wt: 394.3 g/mol
InChI Key: VEVGKBVNQXNHKN-UHFFFAOYSA-N
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Description

Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the class of phenoxazine derivatives. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

The synthesis of Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves multiple steps, starting from the basic phenoxazine scaffold. The synthetic routes typically include nitration, oxidation, and acylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- can be compared with other phenoxazine derivatives such as:

Properties

CAS No.

58907-78-1

Molecular Formula

C18H10N4O7

Molecular Weight

394.3 g/mol

IUPAC Name

N-(8,10-dinitro-5-oxobenzo[a]phenoxazin-6-yl)acetamide

InChI

InChI=1S/C18H10N4O7/c1-8(23)19-15-16(24)11-5-3-2-4-10(11)14-18(15)29-17-12(20-14)6-9(21(25)26)7-13(17)22(27)28/h2-7H,1H3,(H,19,23)

InChI Key

VEVGKBVNQXNHKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4C1=O

Origin of Product

United States

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